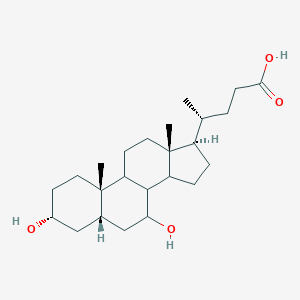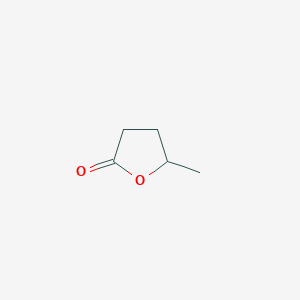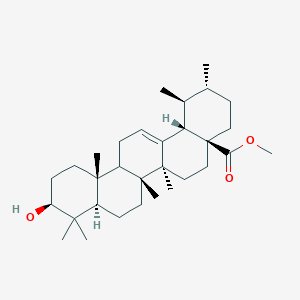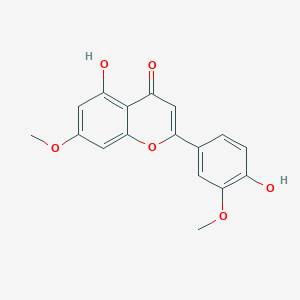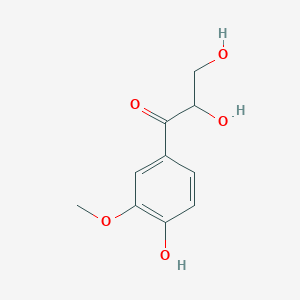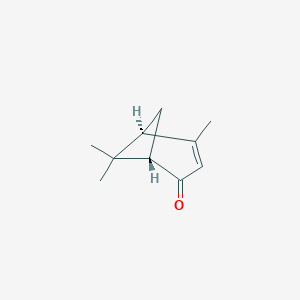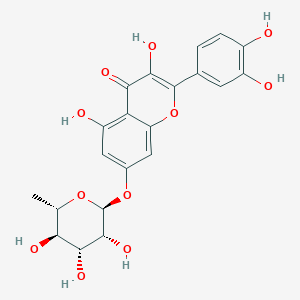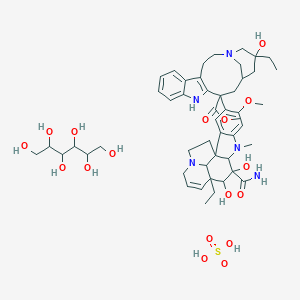
Acemannan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acemannan is a highly acetylated polysaccharide derived from the Aloe vera plant, specifically from Aloe barbadensis Miller. This compound is known for its diverse biological activities, including immunostimulant, antiviral, antineoplastic, and gastrointestinal properties . This compound is composed of mannose monomers linked by β-1,4-glycosidic bonds, making it a hydrophilic polymer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acemannan is typically extracted from Aloe vera gel. The extraction process involves several steps, including:
Harvesting: Aloe vera leaves are harvested and washed.
Filleting: The outer rind is removed to obtain the inner gel.
Industrial Production Methods: In industrial settings, this compound is produced using advanced extraction and purification techniques to ensure high purity and consistency. The process often involves:
Enzyme Treatment: Enzymes like cellulase are used to break down the cell walls and release this compound.
Filtration and Concentration: The extract is filtered and concentrated to obtain a high-purity this compound product.
Análisis De Reacciones Químicas
Acemannan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Acetic anhydride and other acylating agents are used for substitution reactions.
Major Products:
Oxidized this compound: Exhibits enhanced antioxidant properties.
Reduced this compound: Shows altered solubility and bioactivity.
Substituted this compound: Has modified biological activities depending on the substituent groups.
Aplicaciones Científicas De Investigación
Acemannan has a wide range of scientific research applications:
Chemistry: Used as a model polysaccharide for studying glycosidic bond formation and degradation.
Biology: Investigated for its role in cell proliferation, wound healing, and immune modulation.
Medicine: Explored for its potential in treating viral infections, cancer, and gastrointestinal disorders.
Industry: Utilized in the production of health supplements, cosmetics, and wound care products.
Mecanismo De Acción
Acemannan exerts its effects through several mechanisms:
Immune Modulation: Stimulates macrophages to secrete cytokines such as interferon, tumor necrosis factor-α, and interleukins, enhancing the immune response.
Antiviral Activity: Inhibits viral replication by interfering with viral entry and replication processes.
Wound Healing: Promotes cell proliferation and migration, accelerating the wound healing process through the activation of the AKT/mTOR signaling pathway.
Comparación Con Compuestos Similares
Acemannan is unique among polysaccharides due to its high degree of acetylation and specific biological activities. Similar compounds include:
Glucomannan: A polysaccharide with similar immunostimulant properties but different structural features.
Chitosan: A polysaccharide with wound healing and antimicrobial properties, but lacks the acetylation seen in this compound.
Beta-glucan: Known for its immune-modulating effects, but structurally distinct from this compound.
This compound stands out due to its specific acetylation pattern and the resulting biological activities, making it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
6-[6-[5-acetamido-6-[4-acetyloxy-6-[4-acetyloxy-6-[4-acetyloxy-5-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-3-[4-acetyloxy-5-[4-acetyloxy-3-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H101NO49/c1-18(75)67-33-34(83)42(26(11-68)102-59(33)110-44-29(14-71)106-63(38(87)51(44)97-21(4)78)113-46-30(15-72)107-64(39(88)53(46)99-23(6)80)111-45-28(13-70)103-60(94-10)35(84)50(45)96-20(3)77)109-61-37(86)52(98-22(5)79)48(32(17-74)105-61)114-66-41(90)55(101-25(8)82)56(57(116-66)58(91)92)115-65-40(89)54(100-24(7)81)47(31(16-73)108-65)112-62-36(85)49(95-19(2)76)43(93-9)27(12-69)104-62/h26-57,59-66,68-74,83-90H,11-17H2,1-10H3,(H,67,75)(H,91,92)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYXESIZZFUVRD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)O)OC3C(OC(C(C3OC(=O)C)O)OC4C(OC(C(C4OC(=O)C)O)OC)CO)CO)CO)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H100NO49- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1691.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110042-95-0 |
Source


|
| Record name | α-D-Galacto-β-D-mannan, (1.fwdarw.4),(1.fwdarw.6)-, acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
